

# Spectroscopic Analysis of Phenylmalonic Acid: A Technical Guide

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## Compound of Interest

Compound Name: Phenylmalonic acid

Cat. No.: B105457

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This guide provides an in-depth overview of the spectroscopic data for **Phenylmalonic acid** (IUPAC name: 2-phenylpropanedioic acid), a compound used in the synthesis of pharmaceuticals like Sodium Indanylcarginicillin.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable information for researchers, scientists, and professionals in drug development.

## Spectroscopic Data Summary

The quantitative spectroscopic data for **Phenylmalonic acid** is summarized below. These values are critical for structural elucidation and purity assessment.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Data (400 MHz, DMSO-d<sub>6</sub>)[2]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.3	Multiplet	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
~4.8	Singlet	1H	Methine proton (-CH)

| ~12.9 | Broad Singlet | 2H | Carboxylic acid protons (-COOH) |

<sup>13</sup>C NMR Data[3]

Chemical Shift (δ) ppm	Assignment
~171	Carboxylic acid carbons (C=O)
~136	Aromatic C (quaternary)
~128.8	Aromatic CH
~128.4	Aromatic CH
~127.8	Aromatic CH

| ~58 | Methine carbon (-CH) |

## Infrared (IR) Spectroscopy

The IR spectrum reveals key functional groups present in the molecule.[4]

Wavenumber (cm <sup>-1</sup> )	Description	Functional Group
2800-3500 (very broad)	O-H stretch	Carboxylic Acid (-COOH)
~3030	C-H stretch	Aromatic
~1710 (strong)	C=O stretch	Carboxylic Acid (C=O)
~1600, ~1450	C=C stretch	Aromatic Ring
~1200-1300	C-O stretch	Carboxylic Acid
~900	O-H bend (out-of-plane)	Carboxylic Acid Dimer

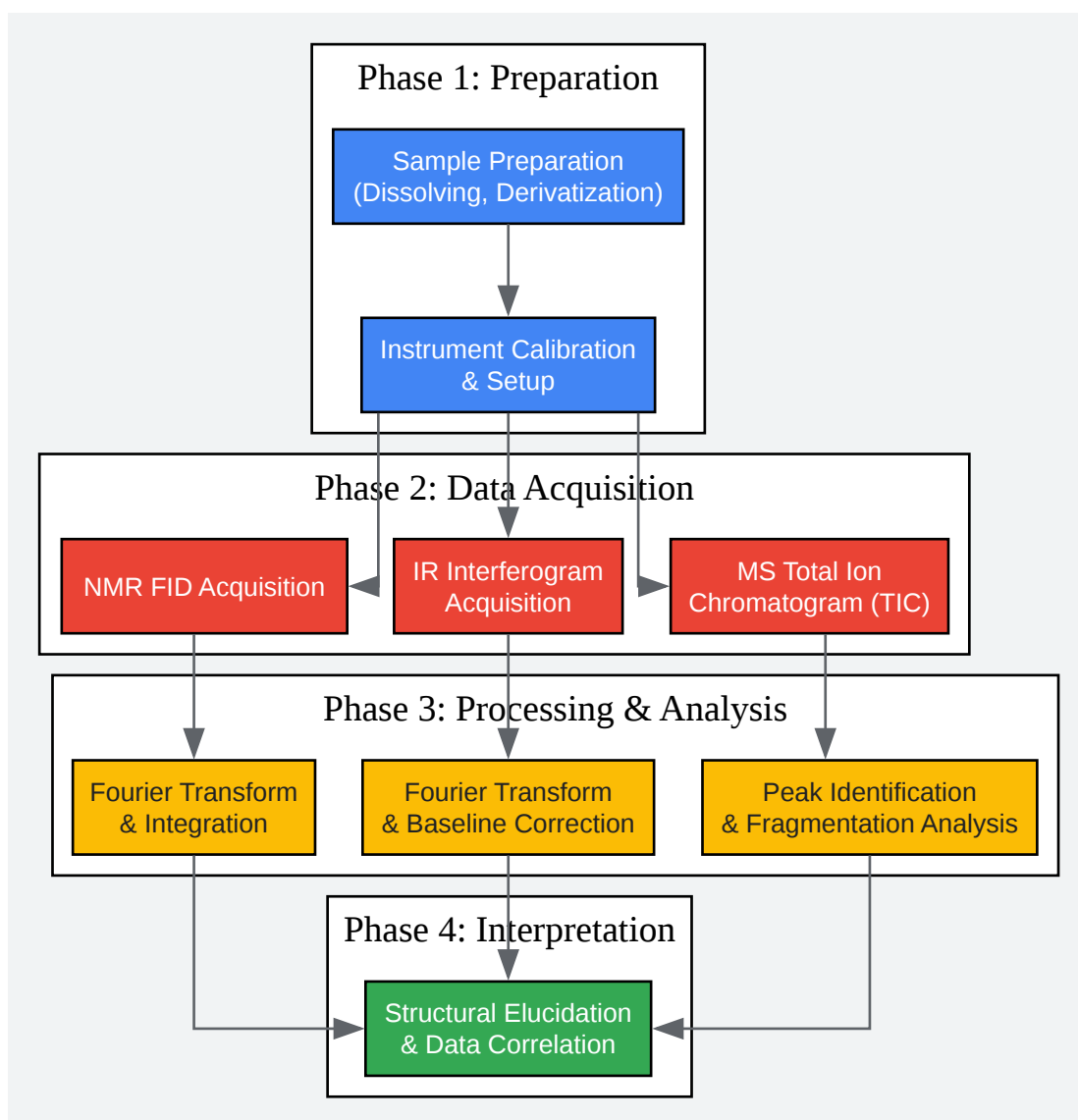
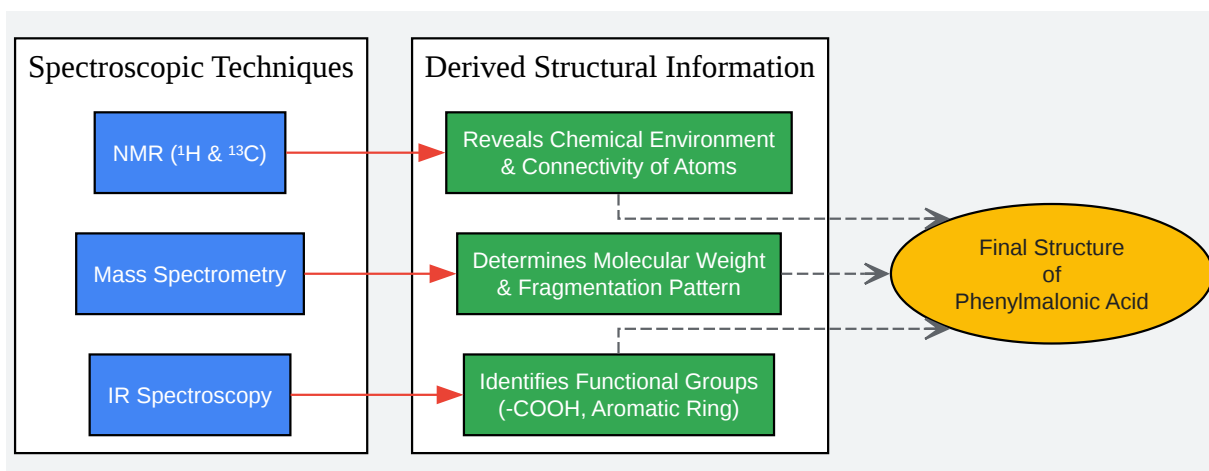
## Mass Spectrometry (MS)

Mass spectrometry data provides information on the molecular weight and fragmentation pattern of **Phenylmalonic acid**. The compound has a molecular formula of C<sub>9</sub>H<sub>8</sub>O<sub>4</sub> and a molecular weight of 180.16 g/mol .[3]

m/z (mass-to-charge ratio)	Relative Intensity	Assignment
180	Low	[M] <sup>+</sup> (Molecular Ion)
136	Moderate	[M - CO <sub>2</sub> ] <sup>+</sup>
91	High	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
44	Moderate	[CO <sub>2</sub> ] <sup>+</sup>

## Logical Framework for Spectroscopic Analysis

The structural elucidation of **Phenylmalonic acid** is achieved by integrating data from multiple spectroscopic techniques. Each method provides unique and complementary information.



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- To cite this document: BenchChem. [Spectroscopic Analysis of Phenylmalonic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105457#spectroscopic-data-of-phenylmalonic-acid-nmr-ir-mass-spec]

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